Cas no 131889-89-9 (Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-)

Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)- structure
131889-89-9 structure
Product Name:Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
Numero CAS:131889-89-9
MF:C42H68O17
MW:844.979135513306
CID:147695
PubChem ID:188404
Update Time:2025-04-19

Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyc
    • esculentin
    • 16-acetyl-8,11,12,14,16-pentahydroxyandrost-5-en-3-yl 6-deoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranoside
    • 4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&re
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • Pregn-5-en-20-one, 3-((O-6-deoxy-3-O-methyl-beta-D-glucopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl)oxy)-8,11,12,14,17-pentahydroxy-, (3beta,11alpha,12beta,14beta,17alpha)-
    • 1-[3-[4-methoxy-5-[4-methoxy-5-[4-methoxy-6-methyl-3,5-bis(oxidanyl)oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-10,13-dimethyl-8,11,12,14,16-pentakis(oxidanyl)-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • 1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • 1-[3-[[5-[[5-[(3,5-dihydroxy-4-methoxy-6-methyl-2-oxanyl)oxy]-4-methoxy-6-methyl-2-oxanyl]oxy]-4-methoxy-6-methyl-2-oxanyl]oxy]-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • DTXSID50927379
    • 131889-89-9
    • Esculentin Steroid
    • A809397
    • Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
    • Inchi: 1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3
    • Chiave InChI: DPMVYTYRMGJDQQ-UHFFFAOYSA-N
    • Sorrisi: OC12CC(C(C)=O)(CC1(C)C(C(C1C3(C)CCC(CC3=CCC21O)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1C(C(C(C(C)O1)O)OC)O)OC)OC)O)O)O

Proprietà calcolate

  • Massa esatta: 844.44574
  • Massa monoisotopica: 844.44565070g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 59
  • Conta legami ruotabili: 10
  • Complessità: 1570
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 22
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.1
  • Superficie polare topologica: 242Ų

Proprietà sperimentali

  • PSA: 241.75

Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)- Letteratura correlata

Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti